molecular formula C9H10FNO B15211168 1-(4-Fluorophenyl)-2-(methylamino)ethanone CAS No. 766473-59-0

1-(4-Fluorophenyl)-2-(methylamino)ethanone

Cat. No.: B15211168
CAS No.: 766473-59-0
M. Wt: 167.18 g/mol
InChI Key: GMMHJSFSRVDNIZ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-(methylamino)ethanone is an organic compound that belongs to the class of phenyl ketones It is characterized by the presence of a fluorine atom attached to the phenyl ring and a methylamino group attached to the ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)-2-(methylamino)ethanone can be synthesized through several methods. One common approach involves the reaction of 4-fluoroacetophenone with methylamine under controlled conditions. The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified through techniques such as recrystallization or chromatography to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-2-(methylamino)ethanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 1-(4-Fluorophenyl)-2-(methylamino)ethanol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 4-fluorobenzoic acid.

    Reduction: Formation of 1-(4-Fluorophenyl)-2-(methylamino)ethanol.

    Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

1-(4-Fluorophenyl)-2-(methylamino)ethanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-(methylamino)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-2-(methylamino)ethanone can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-2-(methylamino)ethanone: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties and reactivity.

    1-(4-Bromophenyl)-2-(methylamino)ethanone:

    1-(4-Methylphenyl)-2-(methylamino)ethanone: The presence of a methyl group instead of a halogen atom results in different chemical behavior and uses.

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

766473-59-0

Molecular Formula

C9H10FNO

Molecular Weight

167.18 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-(methylamino)ethanone

InChI

InChI=1S/C9H10FNO/c1-11-6-9(12)7-2-4-8(10)5-3-7/h2-5,11H,6H2,1H3

InChI Key

GMMHJSFSRVDNIZ-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)C1=CC=C(C=C1)F

Origin of Product

United States

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